Bariumchlorid-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nucleophilic Aromatic Substitution (NAS) is a type of substitution reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly significant because it allows for the modification of aromatic compounds, which are prevalent in many chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Nucleophile aromatische Substitutionsreaktionen haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Dieses Zwischenprodukt stößt dann die Abgangsgruppe aus, was zum substituierten aromatischen Produkt führt . Das Vorhandensein von elektronenziehenden Gruppen in ortho- oder para-Stellung zur Abgangsgruppe stabilisiert das Zwischenprodukt und beschleunigt die Reaktion .

Wirkmechanismus

Target of Action

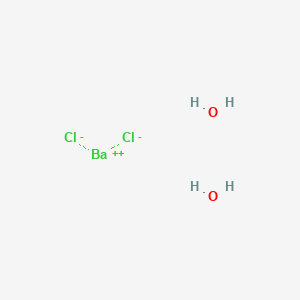

Barium chloride, dihydrate, is an inorganic compound composed of one barium ion (Ba2+) and two chloride ions (Cl-) in a 1:2 ratio . It is known to act as a potassium ion channel blocker . This means that it can interfere with the normal functioning of potassium channels, which play a crucial role in maintaining the electrical potential across cell membranes and in regulating neuronal excitability .

Mode of Action

Barium chloride interacts with its targets, the potassium ion channels, by binding to them and blocking their activity . This blockage prevents the normal flow of potassium ions through the channels, which can disrupt the electrical potential across cell membranes and alter neuronal excitability .

Biochemical Pathways

It is known that the disruption of potassium ion channels can have wide-ranging effects on various cellular processes, including cell signaling, muscle contraction, and the regulation of heart rate .

Pharmacokinetics

Barium chloride, dihydrate, is a water-soluble compound , which means it can be readily absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of barium chloride’s action are largely due to its ability to block potassium ion channels . This can lead to changes in cell signaling, muscle contraction, and heart rate regulation . It should be noted that barium chloride is considered highly toxic , and exposure to this compound can cause irritation of the eyes, mucous membrane, and skin . Ingestion or inhalation of barium chloride can also prove fatal .

Action Environment

The action, efficacy, and stability of barium chloride can be influenced by various environmental factors. For example, its solubility in water suggests that it can be more readily absorbed and distributed in aqueous environments.

Biochemische Analyse

Biochemical Properties

Barium Chloride, Dihydrate is a potassium ion channel blocker . It interacts with enzymes, proteins, and other biomolecules, affecting their function and behavior . For instance, it has been found to prevent the D2-like receptor-mediated hyperpolarisation of spinal central pattern generator (CPG) neurons .

Cellular Effects

Barium Chloride, Dihydrate has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to its accumulation in the soft tissues .

Molecular Mechanism

At the molecular level, Barium Chloride, Dihydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea with significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Barium Chloride, Dihydrate change over time . It has been observed to cause antioxidant enzymes exhaustion and a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of this salt in the soft tissues .

Dosage Effects in Animal Models

In animal models, the effects of Barium Chloride, Dihydrate vary with different dosages . For instance, it has been observed to deliver mortalities at certain doses . At high doses, it can cause toxic or adverse effects .

Metabolic Pathways

Barium Chloride, Dihydrate is involved in several metabolic pathways . It interacts with enzymes or cofactors, causing effects on metabolic flux or metabolite levels .

Transport and Distribution

Barium Chloride, Dihydrate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Barium Chloride, Dihydrate affects its activity or function . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Verbindungen durch nucleophile aromatische Substitution erfolgt typischerweise durch die Reaktion eines elektronenarmen aromatischen Rings mit einem Nucleophil. Das Vorhandensein von elektronenziehenden Gruppen am aromatischen Ring beschleunigt die Reaktion. Häufige Nucleophile sind Hydroxidionen, Alkoxidionen und Amine .

Industrielle Produktionsverfahren

In industriellen Umgebungen werden nucleophile aromatische Substitutionsreaktionen häufig in großen Reaktoren durchgeführt, in denen Temperatur, Druck und Reaktantenkonzentrationen sorgfältig gesteuert werden, um Ausbeute und Reinheit zu optimieren. Die Verwendung von Katalysatoren und Lösungsmitteln kann ebenfalls eine entscheidende Rolle bei der Steigerung der Reaktions- effizienz spielen .

Analyse Chemischer Reaktionen

Reaktionstypen

Die nucleophile aromatische Substitution umfasst hauptsächlich Substitutionsreaktionen, bei denen ein Nucleophil eine Abgangsgruppe wie ein Halogenid ersetzt. Die Reaktion kann über zwei Hauptmechanismen ablaufen: den Additions-Eliminierungsmechanismus und den Eliminierungs-Additionsmechanismus (Benzyne) .

Häufige Reagenzien und Bedingungen

Nucleophile: Hydroxidionen, Alkoxidionen, Amine, Thiolate.

Bedingungen: Erhöhte Temperaturen, polare aprotische Lösungsmittel und das Vorhandensein von elektronenziehenden Gruppen am aromatischen Ring

Hauptprodukte

Die Hauptprodukte von nucleophilen aromatischen Substitutionsreaktionen sind typischerweise substituierte aromatische Verbindungen, bei denen das Nucleophil die Abgangsgruppe ersetzt hat. Beispielsweise ergibt die Reaktion von para-Nitrofluorbenzol mit Natriummethoxid para-Nitromethoxybenzol .

Vergleich Mit ähnlichen Verbindungen

Die nucleophile aromatische Substitution kann mit anderen Arten von aromatischen Substitutionsreaktionen verglichen werden, wie z. B. der elektrophilen aromatischen Substitution (EAS). Während EAS den Angriff eines Elektrophils auf einen elektronenreichen aromatischen Ring beinhaltet, beinhaltet NAS den Angriff eines Nucleophils auf einen elektronenarmen aromatischen Ring . Ähnliche Verbindungen, die NAS durchlaufen, umfassen:

- Nitrobenzolderivate

- Halogenierte aromatische Verbindungen

- Aromatische Verbindungen mit starken elektronenziehenden Gruppen

NAS ist einzigartig in seiner Fähigkeit, die Substitution von Nucleophilen an aromatischen Ringen zu ermöglichen, was bei anderen Substitutionsreaktionen typischerweise nicht beobachtet wird .

Eigenschaften

CAS-Nummer |

10326-27-9 |

|---|---|

Molekularformel |

BaCl2H2O |

Molekulargewicht |

226.25 g/mol |

IUPAC-Name |

barium(2+);dichloride;hydrate |

InChI |

InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI-Schlüssel |

MPHCLXFWCXFAFC-UHFFFAOYSA-L |

SMILES |

O.O.[Cl-].[Cl-].[Ba+2] |

Kanonische SMILES |

O.[Cl-].[Cl-].[Ba+2] |

Dichte |

3.097 at 75 °F (NTP, 1992) 3.86 g/cm³ |

melting_point |

1765 °F (NTP, 1992) 113 °C |

Key on ui other cas no. |

10326-27-9 |

Physikalische Beschreibung |

Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992) WHITE SOLID IN VARIOUS FORMS. |

Verwandte CAS-Nummern |

10361-37-2 (Parent) |

Löslichkeit |

greater than or equal to 100 mg/mL at 68° F (NTP, 1992) Solubility in water, g/100ml at 26 °C: 37.5 (good) |

Synonyme |

BaCl2 barium chloride barium chloride, (140)BaCl2 barium chloride, (153)BaCl2 barium chloride, dihydrate barium chloride, hexahydrate barium chloride, monohydrate barium chloride, octaammoniate barium dichloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.